1-溴-4-异丁基苯

描述

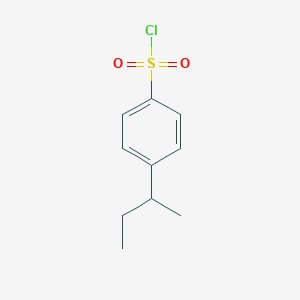

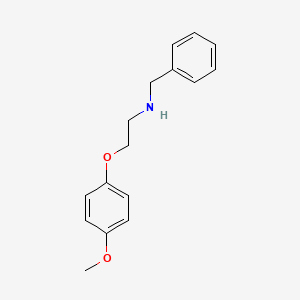

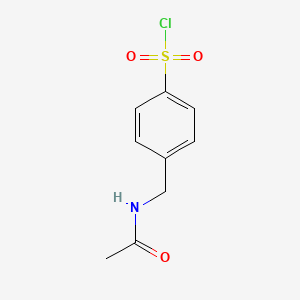

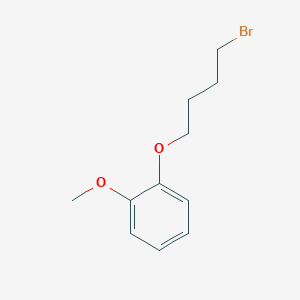

1-Bromo-4-isobutylbenzene is a brominated aromatic compound with an isobutyl group attached to the para position of the benzene ring relative to the bromine atom. This compound is structurally related to various other brominated benzene derivatives that have been studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, was achieved through a three-step process starting from 4-hydroxybenzonitrile, involving bromination, oxyalkylation, and thioamidation, with a total yield of 49.2% . Similarly, the synthesis of (Z)-(1-bromobut-1-ene-1,2-diyl)dibenzene, another related compound, was performed through a stereospecific carbometalation reaction followed by bromination and a Miyaura−Suzuki coupling, yielding the target compound in 58−62% overall yield .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1,4-bis(4-bromophenyl)-2,3,5,6-tetraarylbenzene was confirmed by density functional theory (DFT), NMR, IR spectroscopy, and elemental analysis . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed intricate details about C−H···Br, C−Br···Br, and C−Br···π interactions, which are crucial for understanding the packing motifs in the solid state .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in a variety of chemical reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under different conditions led to the isolation of four different bromination products, demonstrating the regioselective nature of the bromination process . The study on the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involved diazotization and bromination, highlighting the versatility of brominated intermediates in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and other substituents on the benzene ring. These properties are essential for determining the compound's suitability for various applications. For example, the strong fluorescent labeling of Abeta plaques by 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene isomers in Alzheimer's disease research indicates the potential utility of such compounds in biomedical imaging . The electronic structure, as discussed through HOMO–LUMO analyses, provides insights into the reactivity and stability of these molecules .

科学研究应用

蛋白质组学研究

该化合物也用于蛋白质组学研究,在其中它可以作为蛋白质表征和鉴定的专用试剂 .

药物研究

在药物研究中,1-溴-4-异丁基苯用作合成更复杂分子的起始原料。 例如,它可以通过交叉偶联反应用于合成布洛芬衍生物 .

实验室试剂

作用机制

安全和危害

1-Bromo-4-isobutylbenzene is classified as an irritant. It has hazard statements H315, H319, H335 indicating that it causes skin irritation and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

属性

IUPAC Name |

1-bromo-4-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBHVVRVSMBCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396427 | |

| Record name | 1-Bromo-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2051-99-2 | |

| Record name | 1-Bromo-4-(2-methylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-bromo-4-isobutylbenzene in the synthesis of bora-ibuprofen?

A1: 1-bromo-4-isobutylbenzene acts as the starting material in a two-step synthesis of bora-ibuprofen []. The first step involves a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-isobutylbenzene and vinylboronic acid pinacol ester. This reaction replaces the bromine atom with the vinyl group, forming 4-isobutylstyrene. The subsequent step utilizes this 4-isobutylstyrene in a copper-catalyzed boracarboxylation reaction, ultimately yielding bora-ibuprofen.

Q2: What are the advantages of this synthetic route over previous methods?

A2: The described synthesis offers a simplified and more convenient benchtop approach compared to previous methods that relied on rigorous air-free and moisture-free conditions []. This improvement potentially increases the accessibility of bora-ibuprofen synthesis for broader research purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。